molecular formula C11H6ClNO B1473551 5-Chloro-6-hydroxynaphthalene-2-carbonitrile CAS No. 1202880-08-7

5-Chloro-6-hydroxynaphthalene-2-carbonitrile

Cat. No. B1473551
Key on ui cas rn: 1202880-08-7
M. Wt: 203.62 g/mol
InChI Key: PXSXARICYNYZRG-UHFFFAOYSA-N
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Patent
US08906946B2

Procedure details

To a cooled (0° C.) solution of N-chlorosuccinimide (1.4 g, 10.4 mmol) in 80 mL of CH2Cl2, ZrCl4 (0.122 g, 5% mol) was added, followed by 6-hydroxynaphthalene-2-carbonitrile (1.76 g, 10.4 mmol). The mixture was stirred for 18 h at room temperature until the complete disappearance of the starting material as judged by GC analysis. The mixture was quenched with saturated NH4Cl aqueous solution (30 mL) and transferred to a separatory funnel. The two phases were separated and the organic one was washed with water (3×10 mL), dried over Na2SO4 and evaporated under vacuum to give a yellow oil. The crude was purified by flash cromatography (petroleum ether/ethyl acetate 75:25) to afford 5-chloro-6-hydroxynaphthalene-2-carbonitrile (1.38 gr, 65% yield), as whitish solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.122 g
Type
catalyst
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[OH:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([C:20]#[N:21])[CH:14]=[CH:13]2>C(Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[Cl:1][C:11]1[C:10]([OH:9])=[CH:19][CH:18]=[C:17]2[C:12]=1[CH:13]=[CH:14][C:15]([C:20]#[N:21])=[CH:16]2 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.122 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at room temperature until the complete disappearance of the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl aqueous solution (30 mL)
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic one was washed with water (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash cromatography (petroleum ether/ethyl acetate 75:25)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C2C=CC(=CC2=CC=C1O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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